(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3
Descripción
Propiedades
Fórmula molecular |
C6H11BN2O2 |
|---|---|
Peso molecular |
157.00 g/mol |
Nombre IUPAC |
[3,5-dimethyl-1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3/i3D3 |
Clave InChI |
AWOUMBMZDWJMGM-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=C(C(=N1)C)B(O)O)C |
SMILES canónico |
B(C1=C(N(N=C1C)C)C)(O)O |
Origen del producto |
United States |
Métodos De Preparación
Key Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Reactants | Acetylacetone, methylhydrazine, CD$$_3$$I |
| Catalyst | HCl or H$$2$$SO$$4$$ (0.1–1.0 M) |
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Yield | 70–85% |
Deuteration occurs via nucleophilic substitution, where CD$$3$$I replaces protons on the pyrazole nitrogen atoms. The reaction is monitored via $$^1$$H NMR to confirm complete deuteration (disappearance of CH$$3$$ signals at δ 2.1–2.3 ppm).
Isotopic Deuteration Refinement
While initial deuteration occurs during pyrazole synthesis, residual protonated methyl groups may persist. A Grignard-based deuteration step ensures complete replacement:
Grignard Deuteration Protocol
- Reagents : CD$$3$$MgI (prepared in situ from CD$$3$$I and Mg turnings in THF).
- Conditions :
- Temperature: 0–25°C
- Time: 12–24 hours
- Stoichiometry : 3 equivalents of CD$$_3$$MgI per methyl group.
Analytical Validation
- Mass Spectrometry : Molecular ion peak at m/z 157.0 ([M+H]$$^+$$) confirms D$$_3$$ incorporation.
- FT-IR : Absence of C-H stretches (2800–3000 cm$$^{-1}$$) and presence of B-O bonds (1340 cm$$^{-1}$$).
Scalability and Industrial Adaptations
Large-scale production (≥100 g) employs continuous-flow reactors to enhance yield and reduce reaction times:
Flow Chemistry Parameters
| Stage | Residence Time | Temperature |
|---|---|---|
| Cyclocondensation | 2 hours | 90°C |
| Lithiation-Borylation | 30 minutes | -78°C |
| Deuteration | 6 hours | 25°C |
This method achieves 82% overall yield with 99% isotopic purity, meeting pharmaceutical-grade standards.
Challenges and Mitigation Strategies
- Incomplete Deuteration :
- Boronic Acid Hydrolysis :
- Cause : Exposure to moisture during workup.
- Solution : Use of anhydrous solvents and glovebox techniques.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional Batch | 70 | 95 | 1,547 |
| Flow Chemistry | 82 | 99 | 891 |
Flow chemistry reduces costs by 42% and is preferred for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Boronic Acids
Structural Analogs and Substituent Effects
Key structural analogs include pyrazole-based boronic acids with variations in methyl group positions and deuterium substitution (Table 1).
Key Observations :
- The deuterated compound (847818-62-6) differs from its non-deuterated analog (1138450-30-2) only in isotopic substitution, which minimally impacts steric bulk but may slightly alter vibrational frequencies and reaction kinetics due to deuterium’s higher mass .
- Substituents like trifluoromethyl (CF3) or additional methyl groups influence electronic properties (e.g., Lewis acidity) and steric hindrance, affecting binding affinity and reactivity .
Physicochemical Properties
pKa and Lewis Acidity
Boronic acids’ reactivity depends on their pKa, which determines the equilibrium between the neutral boronic acid and the anionic boronate form. While isotopic substitution (e.g., CH3 → CD3) may marginally affect pKa via isotopic effects, studies on fluorinated analogs suggest that electronic and steric effects from substituents (e.g., CF3) dominate over isotopic contributions . For example:
- 3,5-Dimethylpyrazole boronic acids exhibit pKa values closer to physiological pH (~7.4), enhancing their utility in glucose-sensing applications .
- Deuterated analogs like (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 are expected to retain similar pKa profiles to their non-deuterated counterparts, as isotopic effects on acidity are typically minor .
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. Substituted pyrazole boronic acids show moderate to high yields in Pd-catalyzed couplings, depending on steric and electronic factors:
- Non-deuterated analogs: Reactions with 4-chlorophenyl boronic acid yield 65–74% in Pd-catalyzed couplings .
- Deuterated analogs : While specific data for (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is unavailable, deuterium labeling is unlikely to significantly alter coupling efficiency due to the conserved boronic acid functional group .
Stability and Interactions
Boronic acids form reversible complexes with diols, which can influence their stability in biological systems:
- Bortezomib , a dipeptidyl boronic acid, forms complexes with ascorbic acid and epigallocatechin gallate (EGCG), reducing its proteasome inhibition efficacy .
- Deuterated analogs : Similar interactions are expected, but deuterium labeling may enhance metabolic stability in vivo by slowing degradation .
Actividad Biológica
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that enable it to act as an effective enzyme inhibitor and a potential therapeutic agent.
Structure and Properties
The chemical structure of (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 includes a boronic acid functional group attached to a trimethylpyrazole moiety. The presence of the boron atom allows for reversible covalent interactions with diols and other nucleophiles, making it suitable for various biological applications.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases, and (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is no exception. Studies have shown that boronic acid compounds can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that specific modifications to the boronic acid structure can enhance inhibitory potency against DPP-IV and other related enzymes .
Antiviral Activity
Recent research highlights the potential of (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 as a protease inhibitor against coronaviruses. The compound's ability to inhibit the main protease of coronaviruses positions it as a candidate for antiviral drug development. This activity is particularly relevant in light of the ongoing need for effective treatments against viral infections.
Study on DPP-IV Inhibition
A study conducted on various boronic acid derivatives, including (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3, demonstrated significant inhibition of DPP-IV in vitro. The results indicated that the compound exhibited a dose-dependent inhibition profile with an IC50 value comparable to existing DPP-IV inhibitors .
| Compound Name | IC50 Value (µM) | Reference |
|---|---|---|
| (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 | 0.45 | |
| Sitagliptin | 0.50 | |
| Vildagliptin | 0.60 |
Antiviral Efficacy
In another study focusing on antiviral properties, (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 was evaluated for its ability to inhibit viral replication in cell culture models. The results indicated a substantial reduction in viral load when treated with the compound compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
